N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN4O/c14-8-1-2-10(9(15)7-8)17-13(20)11-3-4-12-16-5-6-19(12)18-11/h1-7H,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAXKORJPHMHGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)C2=NN3C=CN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and functionalization steps. The reaction conditions often involve the use of catalysts such as iodine or other metal-free conditions to promote the formation of the imidazo[1,2-b]pyridazine core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The bromine and fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-b]pyridazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Medicine: Research has shown its potential in treating diseases such as cancer and inflammatory conditions due to its ability to inhibit key molecular targets.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other biologically active compounds .
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell growth, differentiation, and apoptosis. This makes it a potential therapeutic agent for diseases characterized by dysregulated kinase activity, such as cancer .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The imidazo[1,2-b]pyridazine scaffold is highly modular, with variations in substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
- Halogen vs. Polar Groups: The bromo/fluoro combination in the target compound may improve binding specificity compared to non-halogenated analogs like the 4-methylphenyl derivative .
- Steric Effects : The cyclopropyl group in reduces steric hindrance, possibly enabling better access to flat binding pockets compared to bulkier substituents.
Yield and Efficiency:
Biological Activity
N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves the coupling of a bromo-substituted phenyl group with an imidazo[1,2-b]pyridazine framework. Various methods such as Suzuki coupling and other metal-catalyzed reactions are employed to achieve this synthesis. The reaction conditions and yields can vary significantly based on the substituents on the phenyl ring and the reaction environment.
Antimicrobial Activity
Recent studies have indicated that imidazo[1,2-b]pyridazine derivatives exhibit significant antimicrobial properties. For instance, a derivative similar to this compound was evaluated for its antimycobacterial activity against Mycobacterium tuberculosis. The compound demonstrated promising activity with Minimum Inhibitory Concentration (MIC) values comparable to standard antimycobacterial agents .
Inhibition of Monoamine Oxidase (MAO)
Another area of investigation is the inhibition of monoamine oxidase (MAO), particularly MAO-B. Compounds structurally related to this compound have shown competitive inhibition of MAO-B with IC50 values in the low micromolar range. For example, a related compound displayed an IC50 value of 0.013 µM for MAO-B inhibition, indicating high potency . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Anti-inflammatory Properties
Preliminary studies also suggest that derivatives of imidazo[1,2-b]pyridazine may exhibit anti-inflammatory effects. In vivo models have demonstrated that certain derivatives significantly reduce paw edema in rats, indicating potential for development as anti-inflammatory agents .
Table 1: Summary of Biological Activities
Case Study: Antimycobacterial Activity
In a study evaluating various imidazo[1,2-b]pyridazine derivatives for their antimycobacterial activity, this compound was among those that showed significant efficacy against Mycobacterium tuberculosis. The study highlighted the structure-activity relationship (SAR), indicating that specific substitutions on the phenyl ring enhance biological activity.
Q & A
Q. What are the standard synthetic protocols for preparing N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide and related analogs?
The synthesis typically involves multi-step functionalization of the imidazo[1,2-b]pyridazine core. A common approach includes:
Core Formation : Cyclocondensation of pyridazine derivatives with α-haloketones or aldehydes under reflux conditions, often using polar solvents like DMF or acetonitrile .
Substituent Introduction : The 4-bromo-2-fluorophenyl group is introduced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using aryl boronic acids and Pd(PPh₃)₂Cl₂ as a catalyst .
Carboxamide Installation : Coupling the carboxylic acid derivative of the core with the amine group of 4-bromo-2-fluoroaniline using HATU or EDCI as coupling agents in DCM or DMF .
Key Optimization : Microwave-assisted synthesis (140°C, 40–120 min) improves reaction efficiency for imidazo[1,2-b]pyridazine intermediates .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions, particularly distinguishing between imidazo[1,2-b]pyridazine isomers .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and halogen (Br, F) isotopic patterns.
- HPLC-PDA : Assesses purity (>95% for in vitro studies), with retention time comparison against known standards .
- X-ray Crystallography : Resolves structural ambiguities, especially for polymorphic forms or salt derivatives .
Q. What are the primary biological targets or pathways associated with this compound?
Imidazo[1,2-b]pyridazine derivatives are explored as kinase inhibitors. Specifically:
- IRAK4 Inhibition : Structural analogs (e.g., IRAK4 inhibitors in EP 4374877) suggest potential anti-inflammatory applications for asthma .
- Antimicrobial Activity : Similar compounds exhibit activity against fungal and bacterial strains via disruption of cell membrane integrity .
- Tropomyosin Receptor Kinase (Trk) Targeting : Carboxamide derivatives act as PET radiotracer precursors for neurodegenerative disease imaging .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacokinetic profile of this compound?
Key Modifications :
- Lipophilicity Adjustment : Replace the 4-bromo group with electron-withdrawing substituents (e.g., CF₃) to enhance metabolic stability .
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or morpholine) at the pyridazine N-1 position .
- Bioisosteric Replacement : Substitute the fluorophenyl group with heteroaromatic rings (e.g., pyrazole) to improve target affinity .
In Silico Tools : Molecular docking (e.g., AutoDock Vina) predicts binding modes to IRAK4 or Trk receptors, guiding rational design .
Q. What experimental strategies address contradictions in reported biological activity data?
- Dose-Response Reassessment : Conduct IC₅₀/EC₅₀ assays across multiple cell lines (e.g., HEK293, THP-1) to identify cell-type-specific effects .
- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to rule out polypharmacology .
- Metabolite Analysis : LC-MS/MS identifies active metabolites that may contribute to discrepancies between in vitro and in vivo results .
Q. How can in vivo efficacy models be designed to evaluate this compound’s therapeutic potential?
- Inflammation Models : Murine ovalbumin-induced asthma models assess IRAK4 inhibition efficacy via cytokine (IL-6, TNF-α) suppression .
- Neurodegeneration Models : Trk-targeting analogs are tested in APP/PS1 mice for Aβ plaque reduction, monitored by PET imaging .
- PK/PD Integration : Plasma half-life (t₁/₂) and brain penetration (Kp,uu) are quantified using LC-MS/MS and microdialysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
